furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
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Overview
Description
Furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound that features multiple functional groups, including furan rings, an enoyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the enoyl group: The enoyl group can be introduced via aldol condensation or similar reactions.
Coupling reactions: The final step involves coupling the furan rings with the enoyl group and the amino group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The enoyl group can be reduced to form saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the enoyl group would yield saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against specific targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate exerts its effects would depend on its specific application. For example, if it is used as a drug candidate, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoate: A similar compound with a saturated propanoate group instead of the enoyl group.
Furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]but-2-enoate: A similar compound with an extended carbon chain.
Uniqueness
The uniqueness of furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
furan-2-ylmethyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-20(11-10-16-6-2-1-3-7-16)22-19(14-17-8-4-12-25-17)21(24)27-15-18-9-5-13-26-18/h1-14H,15H2,(H,22,23)/b11-10+,19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROQSEKVTCHEGH-OFTDCZQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CO2)C(=O)OCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C\C2=CC=CO2)/C(=O)OCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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